



Application Notes: BAY-405 in Combination with PD-L1 Checkpoint Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest		
Compound Name:	BAY-405	
Cat. No.:	B15614765	Get Quote

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Introduction

The advent of immune checkpoint inhibitors (ICIs) targeting the PD-1/PD-L1 axis has revolutionized cancer therapy. However, a significant number of patients do not respond to these therapies, prompting the search for combination strategies to enhance their efficacy. One promising approach is the combination of PD-L1 inhibitors with agents that target intracellular immune checkpoints. **BAY-405** is a potent and selective, orally bioavailable small-molecule inhibitor of Mitogen-activated protein kinase kinase kinase kinase 1 (MAP4K1), also known as Hematopoietic Progenitor Kinase 1 (HPK1).[1][2]

MAP4K1 is a serine/threonine kinase that acts as a negative regulator of T-cell receptor (TCR) signaling.[3] Upon TCR engagement, MAP4K1 phosphorylates the adaptor protein SLP-76, leading to its degradation and a dampening of the T-cell response.[3][4] The tumor microenvironment often contains factors like PGE2 and TGFB, which can enhance MAP4K1 activity, further suppressing anti-tumor immunity.[1][2] By inhibiting MAP4K1, BAY-405 enhances T-cell immunity and overcomes this suppression.[1][2]

The combination of **BAY-405** with a PD-L1 checkpoint inhibitor represents a complementary, dual-pronged attack on tumor-induced immune evasion. While PD-L1 blockade restores T-cell function by targeting the co-stimulatory signal (Signal 2), **BAY-405** enhances the primary TCR signal (Signal 1).[5] Preclinical studies have demonstrated that this combination results in a



superior anti-tumor impact compared to either agent alone, highlighting its potential as a powerful immuno-oncology regimen.[1][2]

These application notes provide an overview of the preclinical data for **BAY-405** and detailed protocols for evaluating its combination with PD-L1 inhibitors in experimental settings.

Quantitative Data

The following tables summarize the key in vitro and in vivo pharmacological data for BAY-405.

Table 1: In Vitro Activity of BAY-405

Assay Type	Target/Endpoint	IC50 Value	Reference(s)
Binding Competition Assay	MAP4K1 (HPK1)	6 nM	[6]
Kinase Inhibitor Assay (10 μM ATP)	MAP4K1 (HPK1)	11 nM	[5]
ATP Binding Competition Assay	MAP4K1 (HPK1)	6.2 nM	[5]
High ATP Kinase Activity Assay (1 mM ATP)	MAP4K1 (HPK1)	56 nM	[5]
Cellular Assay	SLP76 Phosphorylation	0.63 μΜ	[5][6]

Table 2: Kinase Selectivity of BAY-405

Parameter	Value	Reference(s)
ROCK2 Selectivity Ratio	130	[5]
Selectivity Score (S) against 373 kinases (80% inhibition at 1 µM)	0.080	[5]

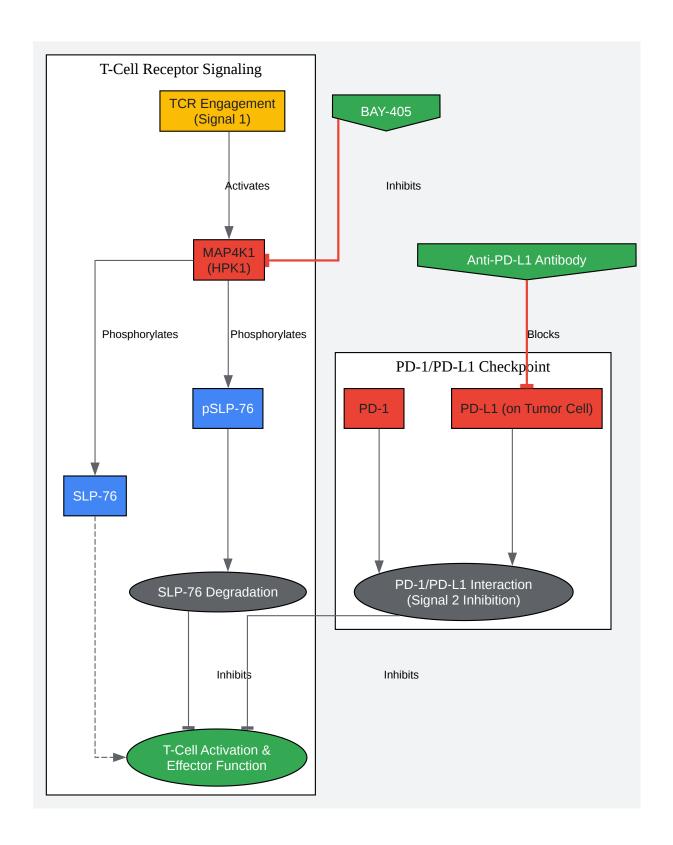


Table 3: Preclinical In Vivo Efficacy of BAY-405 and Anti-PD-L1 Combination

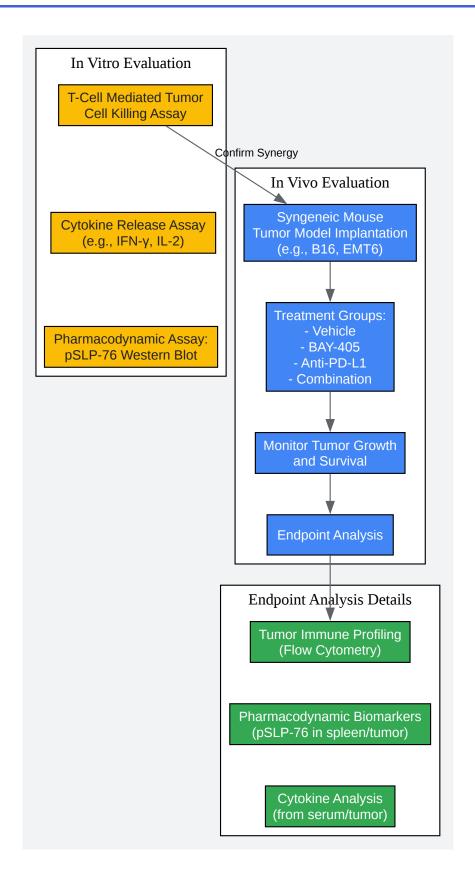
Tumor Model	Treatment Group	Outcome	Reference(s)
B16 Melanoma (Subcutaneous)	BAY-405 + Anti-PD-L1 Ab	More profound tumor- suppressive effect than single agents	[1]
B16 Melanoma (Lung Colonization)	BAY-405 + Anti-PD-L1 Ab	More profound tumor- suppressive effect than single agents	[1]
EMT6 Breast Cancer	BAY-405 (single agent)	Demonstrated anti- tumor efficacy	[1][6]

Visualized Pathways and Workflows









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- To cite this document: BenchChem. [Application Notes: BAY-405 in Combination with PD-L1 Checkpoint Inhibitors]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b15614765#bay-405-in-combination-with-pd-l1-checkpoint-inhibitors]

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